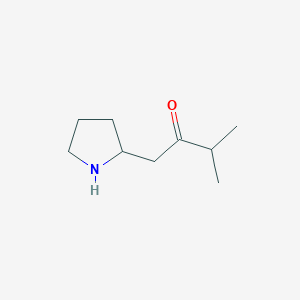

3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-methyl-1-pyrrolidin-2-ylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7(2)9(11)6-8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

ZDMQFBOQJMHUJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One

Retrosynthetic Analysis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, the most logical disconnection is the carbon-carbon bond between the C2 position of the pyrrolidine (B122466) ring and the C1 position of the butanone chain.

This disconnection yields two primary synthons: a pyrrolidin-2-yl cation (or an equivalent electrophilic species) and a 3-methylbutan-2-one enolate (a nucleophilic species). The corresponding synthetic equivalents, or reagents, for these synthons would be a pyrrolidine derivative with a suitable leaving group at the C2 position (e.g., 2-halopyrrolidine or a C2-imine/iminium ion) and a pre-formed enolate of 3-methylbutan-2-one (methyl isopropyl ketone) or a related nucleophile. This approach allows for the separate synthesis and subsequent coupling of the two key structural fragments.

Classical Synthetic Routes Towards the Pyrrolidin-2-YL and Butan-2-one Moieties

Classical synthesis relies on well-established, foundational reactions in organic chemistry to build molecular scaffolds.

Approaches to the Pyrrolidine Ring System

The pyrrolidine ring is a ubiquitous N-heterocycle, and numerous methods have been developed for its synthesis. nih.gov

From Natural Precursors: Chiral pyrrolidine derivatives are often synthesized from the amino acid L-proline or 4-hydroxyproline. nih.gov These methods involve the functionalization of the pre-existing, optically pure cyclic source. nih.gov

Cyclization of Acyclic Precursors: A common strategy involves the intramolecular cyclization of linear molecules. For example, the reaction of carbonyl compounds with 3-chloropropylamine (B7771022) can yield N-(3-chloropropyl) imines, which upon treatment with lithium powder, undergo cyclization to form 2-substituted pyrrolidines. lookchem.com Another classical named reaction is the Hofmann–Löffler reaction, where an N-halogenated amine is cyclized under acidic conditions via a radical mechanism to form the pyrrolidine ring.

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with an alkene (a dipolarophile). nih.gov This cycloaddition reaction constructs the five-membered ring in a single step and allows for the introduction of various substituents with stereochemical control. nih.gov

Industrial Synthesis: On a large scale, the parent pyrrolidine is prepared by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. lookchem.com

| Method | Starting Materials | Key Transformation | Reference |

| From Precursors | L-Proline, 4-Hydroxyproline | Functionalization of existing ring | nih.gov |

| Intramolecular Cyclization | Carbonyl compound, 3-chloropropylamine | Chlorine-lithium exchange and cyclization | lookchem.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | [3+2] cycloaddition | nih.gov |

| Industrial Process | 1,4-Butanediol, Ammonia | Catalytic amination/cyclization | lookchem.com |

Construction of the 3-Methylbutan-2-one Scaffold

3-Methylbutan-2-one, also known as methyl isopropyl ketone, is a readily available chemical. sigmaaldrich.com However, its laboratory synthesis can be achieved through several classical methods.

Oxidation of the Corresponding Alcohol: A standard method involves the oxidation of the secondary alcohol, 3-methyl-2-butanol, using common oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC). The precursor alcohol can be synthesized from 3-methylbut-1-ene via hydroboration-oxidation to avoid carbocation rearrangements. youtube.com

From Carboxylic Acid Derivatives: The reaction of isobutyric acid and acetic acid vapors over a thoria catalyst can produce methyl isopropyl ketone. orgsyn.org Alternatively, organometallic reagents such as isopropylmagnesium bromide can react with acetic anhydride (B1165640) to yield the target ketone. orgsyn.org

Hydrolysis of Substituted Esters: The hydrolysis of ethyl dimethylacetoacetate is another documented route to methyl isopropyl ketone. orgsyn.org

Modern Industrial Routes: More recent industrial processes involve the catalytic hydrogenation of products from the aldol (B89426) condensation of methyl ethyl ketone and formaldehyde. xdhg.com.cnpatsnap.com Another approach uses a ZrO2/MnOx/ZnO catalyst for the synthesis from methyl ethyl ketone and methanol (B129727). researchgate.net

| Method | Starting Materials | Key Reagents/Conditions | Reference |

| Oxidation | 3-Methyl-2-butanol | CrO3, PCC | youtube.com |

| Organometallic | Isopropylmagnesium bromide, Acetic anhydride | Grignard Reaction | orgsyn.org |

| Hydrolysis | Ethyl dimethylacetoacetate | Acid/Base hydrolysis | orgsyn.org |

| Catalytic Condensation | Methyl ethyl ketone, Formaldehyde | Aldol condensation, then catalytic hydrogenation | xdhg.com.cnpatsnap.com |

Modern Synthetic Strategies for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Modern synthetic chemistry offers more sophisticated tools, including transition-metal catalysis and organocatalysis, which provide high efficiency and stereocontrol.

Transition-Metal-Catalyzed Couplings in the Synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Transition-metal catalysis is a powerful tool for forming carbon-carbon bonds. The α-alkylation of ketones, traditionally achieved via enolate chemistry, can be performed with greater efficiency and selectivity using metal catalysts. mdpi.com To synthesize the target molecule, a transition-metal-catalyzed cross-coupling between a pyrrolidine derivative and a butanone fragment could be envisioned.

A plausible approach is the α-alkylation of 3-methylbutan-2-one with an electrophilic pyrrolidine derivative. This typically involves generating a metal enolate (e.g., palladium, nickel, iridium) from the ketone, which then reacts with a 2-halopyrrolidine or a similar substrate. mdpi.comresearchgate.netnih.gov For instance, nickel-catalyzed allylic alkylation at the more-substituted α-sites of unsymmetrical ketones has been developed, showcasing the ability to control regioselectivity. nih.gov A similar strategy could be adapted using a suitable 2-substituted pyrrolidine electrophile.

Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. mdpi.com In this approach, a metal catalyst (e.g., iron, manganese, cobalt) temporarily oxidizes an alcohol to an aldehyde or ketone, which then participates in a C-C bond-forming reaction (like an aldol or Michael reaction) before the catalyst returns the hydrogen to reduce an intermediate double bond. mdpi.com A hypothetical route could involve the coupling of a pyrroline (B1223166) with 3-methyl-2-butanol, where the alcohol is transiently oxidized to the ketone enolate for the coupling reaction.

| Catalyst System | Proposed Reactants | Reaction Type | Potential Advantages |

| Palladium or Nickel Complexes | 3-Methylbutan-2-one, 2-Halopyrrolidine | α-Alkylation | High efficiency, functional group tolerance |

| Iron or Manganese Pincer Complexes | Pyrroline, 3-Methyl-2-butanol | Hydrogen Autotransfer | Atom economy, use of alcohols as alkylating agents |

| Rhodium Complexes | N-unprotected pyrrolidines | Intramolecular C-H Insertion | Direct functionalization of C-H bonds |

Organocatalytic Methods for Pyrrolidine Functionalization

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful method for enantioselective synthesis. nih.gov Pyrrolidine-based catalysts, derived from proline, are particularly prominent in this field. nih.gov These methods could be applied to introduce the butanone side chain onto a pyrrolidine scaffold stereoselectively.

One major strategy involves enamine catalysis. A pyrrolidine precursor, such as pyrrolidone, could be converted into an enamine using a chiral secondary amine catalyst. This enamine could then react as a nucleophile with a suitable electrophile derived from the 3-methylbutan-2-one moiety.

Alternatively, the functionalization can occur directly on the pyrrolidine ring. Recent studies have shown the direct, redox-neutral α-functionalization of pyrrolidines. rsc.orgrsc.org This involves the in situ generation of an enamine or an iminium ion from the pyrrolidine ring, which then reacts with a nucleophile. rsc.org For the synthesis of the target molecule, an iminium ion could be formed from an N-substituted pyrrolidine, followed by the addition of the enolate of 3-methylbutan-2-one. This approach offers a direct and atom-economical route to α-functionalized pyrrolidines. rsc.org

| Organocatalytic Strategy | Key Intermediate | Proposed Reactants | Reference |

| Enamine Catalysis | Chiral Enamine | Pyrrolidone, Electrophilic butanone equivalent | nih.gov |

| Iminium Ion Catalysis | Iminium Ion | N-Substituted Pyrrolidine, 3-Methylbutan-2-one enolate | rsc.org |

| Synergistic Catalysis | Aminal-pyrrolidine catalyst | Aldehyde/Ketone, Electrophile | researchgate.net |

Flow Chemistry Applications in the Synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecular architectures, offering advantages in safety, scalability, and reaction efficiency. For the synthesis of α-chiral pyrrolidines, analogous to the target compound, flow protocols enable rapid and highly diastereoselective production under mild conditions.

Research into the construction of α-chiral pyrrolidine libraries has demonstrated the utility of this approach. rsc.org In one such protocol, various functionalized pyrrolidines were obtained in high yields (up to 87%) with superior diastereocontrol in residence times as short as 150 seconds. rsc.org This methodology's value is highlighted by its successful application in the gram-scale preparation of an intermediate for Aticaprant, a κ-opioid receptor antagonist. rsc.org The scalability was further shown in a self-designed microfluidic reactor that achieved a throughput of 7.45 g h⁻¹, indicating significant potential for large-scale applications. rsc.org Such a protocol could be adapted for the synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, offering a rapid, cost-effective, and scalable route.

Table 1: Examples of α-Chiral Pyrrolidine Synthesis in a Continuous Flow Protocol Data sourced from studies on analogous pyrrolidine structures. rsc.org

| Entry | Reactant A | Reactant B | Product | Residence Time (s) | Yield (%) |

| 1 | Substituted Imine 1 | Grignard Reagent A | Functionalized Pyrrolidine 1 | 150 | 87 |

| 2 | Substituted Imine 2 | Grignard Reagent B | Functionalized Pyrrolidine 2 | 150 | 85 |

| 3 | Substituted Imine 3 | Grignard Reagent C | Functionalized Pyrrolidine 3 | 150 | 81 |

| 4 | Substituted Imine 4 | Grignard Reagent D | Functionalized Pyrrolidine 4 | 150 | 79 |

Convergent and Divergent Synthetic Approaches to 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

The strategic construction of complex molecules like 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one can be approached through either convergent or divergent synthesis, each offering distinct advantages.

A divergent synthesis , conversely, begins with a common intermediate that is systematically modified to produce a library of structurally related compounds. This is particularly useful for exploring structure-activity relationships. For instance, catalyst-controlled divergent synthesis has been employed to produce either C2- or C3-alkylated pyrrolidines from a common 3-pyrroline (B95000) precursor. nih.govorganic-chemistry.org By selecting either a cobalt or nickel catalytic system, chemists can direct the alkylation to the desired position with high regio- and enantioselectivity. nih.gov A similar strategy could be envisioned where a common pyrrolidine intermediate is subjected to various acylation or alkylation conditions to produce a range of derivatives, including the target compound. Another divergent method allows access to either functionalized pyrrolidines or pyrrolines from the reaction of vinyl aziridines with β-ketocarbonyls by modifying the substitution pattern of the carbonyl compound. acs.org

Table 2: Catalyst-Controlled Divergent Synthesis of Substituted Pyrrolidines Illustrative example based on hydroalkylation of 3-pyrrolines. nih.gov

| Starting Material | Catalyst System | Key Ligand | Product Type | Regioselectivity |

| N-Protected 3-Pyrroline | Cobalt (CoBr₂) | Chiral BOX Ligand | C3-Alkylated Pyrrolidine | High |

| N-Protected 3-Pyrroline | Nickel (NiBr₂·diglyme) | Chiral BOX Ligand | C2-Alkylated Pyrrolidine | High |

Optimization of Reaction Conditions and Yields in the Synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Optimizing reaction conditions is paramount to maximizing yield and purity. The key bond formation in a convergent synthesis of the target compound would likely be an acid-amine coupling. The efficiency of such reactions is highly dependent on the choice of coupling reagents, catalysts, solvents, and bases.

For amide bond formation involving sterically hindered or electronically challenging substrates, such as proline derivatives, extensive optimization is often required. Studies have shown that a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can effectively promote the coupling of functionalized carboxylic acids with amines, including electron-deficient anilines. nih.gov The choice of solvent is also critical; acetonitrile (B52724) has been identified as a superior solvent for this type of transformation compared to dichloromethane. nih.gov

Furthermore, for proline-containing structures, the equilibrium between the cis and trans isomers of the amide bond is a significant consideration. acs.org The polarity of the solvent can drastically affect this conformational equilibrium. For some proline mimetics, polar solvents have been shown to favor the cis amide isomer, a behavior opposite to that of typical proline peptides. acs.org Controlling this isomerization is a key aspect of optimization, as it can influence the reactivity and the final product's conformational properties. Biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CalB) in organic solvents have also been optimized for the racemization-free amidation of L-proline, offering a green chemistry alternative to traditional chemical methods. rsc.org

Table 3: Optimization of Amide Coupling Conditions for a Representative Reaction Data based on a prototype coupling of Boc-protected valine and an aniline (B41778) derivative. nih.gov

| Entry | Coupling Reagent | Additive(s) | Base | Solvent | Yield (%) |

| 1 | EDC | HOBt (1 equiv) | DIPEA | CH₃CN | 50 |

| 2 | EDC | None | DIPEA | CH₃CN | <10 |

| 3 | EDC | DMAP (1 equiv) | DIPEA | CH₃CN | 65 |

| 4 | EDC | HOBt (0.1 equiv), DMAP (1 equiv) | DIPEA | CH₃CN | 72 |

| 5 | HATU | None | DIPEA | CH₃CN | 85 |

Stereochemical Aspects in the Synthesis and Characterization of 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One

Analysis of Chiral Centers within 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

The molecular structure of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one contains two distinct chiral centers, which are fundamental to its stereochemistry. A chiral center is typically a carbon atom bonded to four different groups. youtube.com

C2 of the Pyrrolidine (B122466) Ring: The second carbon atom of the pyrrolidine ring is attached to a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and the methylbutan-2-one side chain. These four groups are different, rendering this carbon atom a stereocenter.

C3 of the Butan-2-one Chain: The third carbon atom in the butan-2-one backbone is bonded to a hydrogen atom, a methyl group, an acetyl group (-C(=O)CH₂-), and the pyrrolidin-2-ylmethyl group. These four distinct substituents make this carbon a second stereocenter.

Given the presence of two chiral centers (n=2), the maximum number of possible stereoisomers can be calculated using the formula 2ⁿ, resulting in four possible stereoisomers. libretexts.org These stereoisomers exist as two pairs of enantiomers. The relationships between them are detailed below.

| Stereoisomer Configuration | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |

| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Enantiomers are non-superimposable mirror images of each other (e.g., (2R, 3R) and (2S, 3S)).

Diastereomers are stereoisomers that are not mirror images of each other (e.g., (2R, 3R) and (2R, 3S)).

Enantioselective Synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

The controlled synthesis of a specific stereoisomer of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one requires enantioselective or diastereoselective methods. These strategies aim to produce a single enantiomer or diastereomer in high purity.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a powerful tool for constructing the chiral pyrrolidine ring with a high degree of enantioselectivity. nih.gov These methods often involve the use of a chiral catalyst to influence the stereochemical outcome of the ring-forming reaction.

Key catalytic approaches include:

1,3-Dipolar Cycloadditions: The asymmetric [3+2] cycloaddition between azomethine ylides and electron-deficient alkenes is a highly effective method for synthesizing substituted pyrrolidines. Chiral metal complexes (e.g., copper, silver, rhodium) with chiral ligands can direct the cycloaddition to yield highly enantioenriched products. organic-chemistry.orgua.es

Aza-Michael Reactions: The intramolecular aza-Michael addition offers a route to cyclize a linear precursor into the pyrrolidine ring. Chiral organocatalysts, such as chiral phosphoric acids or proline derivatives, can facilitate this reaction with high enantioselectivity. whiterose.ac.ukresearchgate.net

Hydrogenation of Pyrroles: Asymmetric hydrogenation of substituted pyrroles using chiral transition metal catalysts (e.g., iridium or rhodium-based) can produce chiral pyrrolidines.

| Catalytic System | Reaction Type | Key Features |

| Chiral Ligand/Metal Complex (e.g., Cu(I)/Phosphaferrocene) | 1,3-Dipolar Cycloaddition | High yields and enantioselectivities for exo-pyrrolidines. organic-chemistry.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Addition | Metal-free conditions, high enantioselectivity for spirocyclic pyrrolidines. whiterose.ac.uk |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Forms chiral N-heterocycles from diols and primary amines with high efficiency. organic-chemistry.org |

Diastereoselective Approaches to 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Diastereoselective methods rely on the influence of an existing stereocenter to control the formation of a new one. In the context of synthesizing 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, this could involve attaching the butanone side chain to a pre-existing chiral pyrrolidine scaffold.

A plausible strategy involves the alkylation of a chiral N-protected proline derivative. For instance, the lithium enolate of an N-Boc-proline ester could be reacted with a suitable electrophile corresponding to the side chain. The stereochemistry at C2 of the proline ring would direct the approach of the electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome is often dictated by the formation of a thermodynamically stable chelated intermediate, which blocks one face of the enolate from the incoming electrophile.

Chiral Pool Strategies for Pyrrolidin-2-YL Precursors

The chiral pool provides a convenient and cost-effective source of enantiomerically pure starting materials. For the synthesis of pyrrolidine derivatives, amino acids such as L-proline and L-pyroglutamic acid are excellent precursors. acs.orgnih.govmdpi.com These molecules already possess the desired stereochemistry at the C2 position of the pyrrolidine ring.

A synthetic route starting from L-proline could involve:

Protection of the nitrogen atom (e.g., as a Boc or Cbz derivative).

Conversion of the carboxylic acid functional group into the desired 3-methylbutan-2-one side chain. This multi-step conversion could proceed through an activated carboxylic acid derivative (like an acid chloride or a Weinreb amide) followed by reaction with an appropriate organometallic reagent and subsequent manipulation of functional groups.

| Chiral Precursor | Key Advantages | Typical Transformations |

| L-Proline | Readily available, inexpensive, correct stereochemistry at C2. | Carboxylic acid modification, reduction to prolinol. mdpi.com |

| L-Pyroglutamic Acid | A derivative of glutamic acid, offers different functional handles. | Ring-opening and re-cyclization strategies, modification of the lactam. acs.org |

| (S)-Prolinol | A reduced form of proline, useful for building side chains via its hydroxyl group. nih.gov | Oxidation to the aldehyde, condensation reactions. mdpi.com |

Resolution Techniques for Racemic 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are required to separate the different stereoisomers. libretexts.org

Classical Resolution via Diastereomeric Salts: Since the pyrrolidine nitrogen is basic, the racemic mixture can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the individual enantiomers.

Enzymatic Kinetic Resolution: Enzymes are chiral and can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For example, a lipase (B570770) could be used to selectively acylate or hydrolyze an ester derivative of one enantiomer, allowing the unreacted enantiomer and the reacted product to be separated. whiterose.ac.uk

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful method for both analytical and preparative separation of all four stereoisomers. The different stereoisomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. researchgate.net

Methods for the Determination of Enantiomeric Excess and Absolute Configuration of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

After performing an asymmetric synthesis or resolution, it is crucial to determine the enantiomeric purity (enantiomeric excess, ee) and the absolute configuration (R/S) of the product.

Determination of Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. polyu.edu.hk

Chiral HPLC and GC: These are the most common and reliable methods for determining ee. The sample is passed through a chiral column, and the two enantiomers are separated into distinct peaks. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the mixture, from which the ee can be calculated. nih.gov

NMR Spectroscopy with Chiral Auxiliaries: In the presence of a chiral shift reagent or after derivatization with a chiral derivatizing agent, the enantiomers of a compound are converted into diastereomers. These diastereomers are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum. The integration of the distinct peaks for each diastereomer allows for the calculation of the ee.

Determination of Absolute Configuration:

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. It requires growing a suitable single crystal of the compound or a derivative containing a heavy atom. The diffraction pattern of X-rays passing through the crystal provides a precise three-dimensional map of the atomic positions, unambiguously establishing the R/S configuration. rug.nl

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. By comparing the obtained spectrum with that of a known standard or by applying established empirical rules (e.g., the Octant Rule for ketones), the absolute configuration can often be assigned. rug.nl

Chemical Correlation: This involves chemically converting the molecule of unknown configuration into a compound whose absolute configuration is already known. The reactions used for this conversion must not affect the stereochemistry at the chiral centers. If the product of the reaction sequence matches the known compound, the absolute configuration of the starting material can be inferred. rug.nl

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and diastereomers of chiral compounds. nih.gov This method relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. nih.govnih.gov

For the analysis of compounds structurally similar to 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.gov The selection of the mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the stereoisomeric peaks. derpharmachemica.com The addition of small amounts of an amine, like diethylamine, can improve peak shape and resolution, particularly for basic compounds. derpharmachemica.com

The application of chiral HPLC allows for the determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.), which are crucial quality control parameters in asymmetric synthesis. Below is an illustrative data table showcasing a hypothetical chiral HPLC separation of the stereoisomers of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one.

Table 1: Illustrative Chiral HPLC Separation of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric/Diastereomeric Purity (%) |

|---|---|---|---|

| (2R,X'R)-isomer | 8.5 | 48.5 | 97.0 (d.e.) |

| (2R,X'S)-isomer | 9.2 | 1.5 | |

| (2S,X'S)-isomer | 10.1 | 49.0 | 98.0 (e.e.) |

| (2S,X'R)-isomer | 11.5 | 1.0 |

Note: This data is hypothetical and for illustrative purposes.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. In this method, the stationary phase within the capillary column is coated with a chiral selector. Cyclodextrin derivatives are commonly used as chiral stationary phases for this purpose. researchgate.net

For a compound like 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different volatilities and thus different retention times. The enantiomeric composition of a sample can be accurately determined by integrating the peak areas of the separated enantiomers. researchgate.net

Table 2: Example of Chiral GC Analysis of a Derivatized Analog of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

| Enantiomer | Retention Time (min) | Relative Peak Area |

|---|---|---|

| R-enantiomer | 15.2 | 50.1% |

| S-enantiomer | 15.8 | 49.9% |

Note: This data is hypothetical and for illustrative purposes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. bruker.comrsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum with the one predicted by quantum chemical calculations. ru.nl

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The electronic transitions of a chiral molecule are sensitive to its stereochemistry, resulting in a unique ECD spectrum for each enantiomer. researchgate.net Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra allows for the assignment of the absolute configuration. beilstein-journals.org

Table 3: Hypothetical VCD and ECD Data for an Enantiomer of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

| Technique | Wavelength/Wavenumber | Molar Ellipticity (deg·cm²/dmol) |

|---|---|---|

| VCD | 1720 cm⁻¹ (C=O stretch) | +1.5 x 10⁻⁴ |

| ECD | 290 nm (n → π* transition) | -2.3 |

Note: This data is hypothetical and for illustrative purposes.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov

To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. thieme-connect.de By comparing the intensities of Friedel pairs of reflections, the absolute stereochemistry of the molecule can be unambiguously established. nih.gov For this technique to be successful, the compound must be crystallizable, which can sometimes be a challenge.

Table 4: Illustrative Crystallographic Data for a Salt of (S)-3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.2, 12.5, 15.8 |

| Flack Parameter | 0.05(3) |

Note: This data is hypothetical and for illustrative purposes.

Derivatization and Chemical Transformations of 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One

Functionalization of the Pyrrolidine (B122466) Nitrogen in 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

The secondary amine in the pyrrolidine ring is a nucleophilic center, making it susceptible to reactions with various electrophiles. This allows for the introduction of a wide array of functional groups onto the nitrogen atom.

The pyrrolidine nitrogen can be readily acylated or alkylated to yield N-substituted derivatives.

Acylation is typically achieved by reacting the parent compound with acyl halides or anhydrides in the presence of a base. This reaction, a form of nucleophilic acyl substitution, attaches an acyl group to the nitrogen, forming a tertiary amide. The reaction with an acyl halide, for example, proceeds through the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acyl halide. masterorganicchemistry.com

Alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be accomplished using alkyl halides. The reaction is a nucleophilic substitution where the nitrogen atom displaces the halide from the alkylating agent. organic-chemistry.org It is important to control reaction conditions to avoid over-alkylation, which could lead to the formation of a quaternary ammonium (B1175870) salt.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Electrophile Example | Reagent/Conditions | Expected Product |

| Acylation | Acetyl chloride | Triethylamine, CH₂Cl₂ | N-acetyl-3-methyl-1-(pyrrolidin-2-yl)butan-2-one |

| Alkylation | Methyl iodide | K₂CO₃, Acetonitrile (B52724) | N-methyl-3-methyl-1-(pyrrolidin-2-yl)butan-2-one |

The nucleophilic nitrogen of the pyrrolidine ring is also a key site for the formation of more complex amide and carbamate (B1207046) linkages.

Amide formation , as discussed in acylation, involves the reaction with carboxylic acid derivatives. This functionalization is a fundamental transformation in organic synthesis.

Carbamates are synthesized by reacting the secondary amine with a suitable electrophile, such as an alkyl chloroformate or an isocyanate. wikipedia.org For instance, reaction with an alkyl chloroformate results in the formation of an N-alkoxycarbonyl derivative. organic-chemistry.org Carbamates are structurally considered hybrids of esters and amides and are known for their chemical stability. nih.govacs.org The synthesis can also occur through a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

Table 2: Synthesis of Amide and Carbamate Derivatives

| Derivative Type | Electrophile Example | Reagent/Conditions | Expected Product |

| Amide | Benzoyl chloride | Pyridine, THF | N-benzoyl-3-methyl-1-(pyrrolidin-2-yl)butan-2-one |

| Carbamate | Ethyl chloroformate | NaHCO₃, H₂O/Dioxane | Ethyl 2-(3-methyl-2-oxobutyl)pyrrolidine-1-carboxylate |

| Carbamate | Phenyl isocyanate | Toluene, 60°C | N-phenyl-2-(3-methyl-2-oxobutyl)pyrrolidine-1-carboxamide |

Reactions at the Ketone Carbonyl of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

The ketone functional group is characterized by an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. This reactivity allows for reductions, additions of organometallic reagents, and condensation reactions.

The ketone can be reduced to a secondary alcohol, 3-methyl-1-(pyrrolidin-2-yl)butan-2-ol. This transformation is commonly achieved using metal hydride reagents. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes. libretexts.orgchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. youtube.comLithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also readily reduce ketones to secondary alcohols. chemguide.co.uklibretexts.org Due to its high reactivity, particularly with protic solvents, reactions involving LiAlH₄ are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukharvard.edu

The mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org

Table 3: Reduction of the Ketone Carbonyl

| Reducing Agent | Solvent(s) | Expected Product |

| NaBH₄ | Methanol, Ethanol | 3-Methyl-1-(pyrrolidin-2-yl)butan-2-ol |

| LiAlH₄ | Diethyl ether, THF (followed by aqueous workup) | 3-Methyl-1-(pyrrolidin-2-yl)butan-2-ol |

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone provides a powerful method for forming carbon-carbon bonds and generating tertiary alcohols. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon. libretexts.orgmasterorganicchemistry.comyoutube.com This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to give the final tertiary alcohol product. libretexts.org The choice of the Grignard reagent determines the nature of the alkyl or aryl group that is added to the carbonyl carbon. masterorganicchemistry.comsaskoer.ca For example, reacting 3-methyl-1-(pyrrolidin-2-yl)butan-2-one with methylmagnesium bromide would yield 2,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ol.

Table 4: Examples of Grignard Additions

| Organometallic Reagent | Reagent/Conditions | Expected Product |

| Methylmagnesium bromide | 1. Diethyl ether, 2. H₃O⁺ workup | 2,3-Dimethyl-1-(pyrrolidin-2-yl)butan-2-ol |

| Phenylmagnesium bromide | 1. THF, 2. H₃O⁺ workup | 3-Methyl-2-phenyl-1-(pyrrolidin-2-yl)butan-2-ol |

The ketone can participate in condensation reactions, which involve the formation of a larger molecule with the loss of a small molecule, such as water. The presence of α-hydrogens (on the carbon adjacent to the pyrrolidine ring) allows for the formation of an enolate intermediate under basic or acidic conditions, which can then act as a nucleophile.

A common example is the Knoevenagel condensation , where the ketone reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base like piperidine (B6355638) or ammonia (B1221849). nih.gov The reaction involves a nucleophilic addition to the ketone carbonyl followed by a dehydration step to yield a new carbon-carbon double bond. nih.gov This reaction would lead to the formation of an α,β-unsaturated product.

Table 5: Example of a Condensation Reaction

| Reaction Type | Reactant | Reagent/Conditions | Expected Product (after dehydration) |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol, Reflux | 2-((3-Methyl-1-(pyrrolidin-2-yl)butan-2-ylidene))malononitrile |

Synthesis of Analogs and Conjugates of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Peptide and Polymer Conjugation Strategies:Methodologies or experimental results concerning the conjugation of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one to peptides or polymers have not been published.

Due to the lack of available research, no data tables or detailed findings can be presented.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure and conformational dynamics.

Based on the structure, the following table presents the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from analyses of structurally similar compounds, such as substituted pyrrolidines and ketones. spectrabase.comblogspot.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| 1 | - | 210.5 | C=O |

| 2 | 2.65 | 45.0 | septet |

| 3 | 1.10 | 18.0 | doublet |

| 4 | 1.10 | 18.0 | doublet |

| 5 | 3.50 | 55.0 | multiplet |

| 6 | 3.30 | 48.0 | multiplet |

| 7 | 1.90 | 25.0 | multiplet |

| 8 | 2.10 | 30.0 | multiplet |

| 9 | 3.00 | 46.0 | multiplet |

| NH | 1.5-2.5 | - | broad singlet |

Two-dimensional NMR techniques are indispensable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, COSY would show correlations between the methine proton at position 2 and the methyl protons at positions 3 and 4. It would also map the spin systems within the pyrrolidine (B122466) ring, showing correlations between adjacent CH₂ and CH protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would confirm the assignments in Table 1, for instance, by linking the proton signal at 2.65 ppm to the carbon signal at 45.0 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule. Key expected correlations would include the protons on the methylene (B1212753) group adjacent to the pyrrolidine nitrogen (position 6) to the carbonyl carbon (C1), and the methine proton at position 2 to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE cross-peaks could be observed between protons on the pyrrolidine ring and the side chain, indicating their spatial arrangement.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically envelope and twist forms. nih.gov The exact conformation can be influenced by the bulky substituent. The analysis of ³J(HH) coupling constants and NOESY data can provide insights into the preferred ring pucker. Quantum mechanical calculations are often used in conjunction with NMR data to determine the most stable conformations. frontiersin.org For substituted pyrrolidines, the ring can adopt either a Cγ-endo or Cγ-exo pucker, with the energy difference between these states being relatively small. frontiersin.org

Variable temperature (VT) NMR studies can provide information on the dynamic processes occurring in the molecule, such as ring puckering and rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can be used to calculate the energy barriers for conformational interconversions. frontiersin.org For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, VT-NMR could be used to study the dynamics of the pyrrolidine ring and the rotation around the bond connecting the side chain to the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one (C₉H₁₇NO), the expected accurate mass of the protonated molecule [M+H]⁺ would be used for confirmation.

The fragmentation pattern in the mass spectrum provides valuable information about the molecular structure. The fragmentation of related cathinone (B1664624) derivatives often involves characteristic losses. wvu.edusemanticscholar.org Based on the structure of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, the following fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) can be predicted:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group, leading to the formation of an acylium ion.

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, leading to characteristic ions.

Loss of the side chain: Cleavage of the bond between the pyrrolidine ring and the butan-2-one side chain.

Table 2: Predicted HRMS Fragmentation Data for [C₉H₁₇NO+H]⁺

| m/z (Predicted) | Formula | Fragment Description |

| 156.1383 | C₉H₁₈NO⁺ | [M+H]⁺ |

| 114.0913 | C₆H₁₂NO⁺ | Loss of isopropyl group |

| 86.0964 | C₅H₁₂N⁺ | Pyrrolidinium ion fragment |

| 70.0651 | C₄H₈N⁺ | Fragment from pyrrolidine ring cleavage |

| 43.0184 | C₃H₇⁺ | Isopropyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine in the pyrrolidine ring would appear as a weaker band around 3300-3500 cm⁻¹. researchgate.net C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch is also expected to be a prominent feature. Raman spectroscopy can be particularly useful for observing vibrations of the carbon skeleton and other less polar bonds that may be weak in the IR spectrum. analyzeiq.comresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3350 | N-H stretch | IR |

| 2850-3000 | C-H stretch | IR, Raman |

| ~1715 | C=O stretch | IR, Raman |

| 1400-1500 | C-H bend | IR, Raman |

| 1100-1300 | C-N stretch | IR, Raman |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one can be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.netresearchgate.net

Furthermore, this technique would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group of the pyrrolidine and the carbonyl oxygen, which govern the packing of the molecules in the crystal. mdpi.com Such studies on related cathinone derivatives have provided valuable insights into their solid-state structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

As of the current body of scientific literature, there is no available data on the Ultraviolet-Visible (UV-Vis) spectroscopy or fluorescence properties of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one.

Computational and Theoretical Investigations of 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, DFT studies would be instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Different functionals and basis sets would be benchmarked to ensure the accuracy of the calculations. Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, would also be calculated.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, could provide a higher level of theory for more accurate energy and reactivity predictions. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would offer a more rigorous examination of the electronic structure. These calculations would be computationally more demanding but would yield more precise predictions of properties like electron affinity, ionization potential, and electronic transition energies, further elucidating the reactivity of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one.

Conformational Analysis and Energy Minima of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds in the side chain of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one suggest the existence of multiple stable conformations. A thorough conformational analysis would be necessary to identify the low-energy conformers and their relative populations. This would involve systematic or stochastic searches of the potential energy surface. The identified energy minima would represent the most probable shapes the molecule adopts, which is critical for understanding its biological activity and chemical behavior.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation. Infrared (IR) spectroscopy simulations would reveal the vibrational frequencies corresponding to different functional groups, aiding in its characterization. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption spectra.

A hypothetical table of predicted NMR shifts is presented below to illustrate the output of such a study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 209.5 |

| C2 | 3.5 | 55.2 |

| C3 | 2.1 | 30.8 |

| C4 | 1.0 | 18.5 |

| C1' | 3.2 | 58.1 |

| C2' | 1.9 | 25.4 |

| C3' | 1.8 | 28.7 |

| C4' | 3.0 | 45.6 |

Note: This data is hypothetical and for illustrative purposes only, as no specific computational studies are available.

Molecular Dynamics Simulations for Understanding Conformational Flexibility

Molecular Dynamics (MD) simulations would provide a dynamic picture of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most stable and frequently visited conformations in different environments, such as in a solvent. These simulations are crucial for understanding how the molecule's flexibility might influence its interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

To understand the chemical reactivity of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, computational modeling of its potential reaction pathways would be necessary. This involves identifying the transition state structures and calculating the activation energies for various reactions. Such studies could predict the most likely reaction mechanisms and products, providing valuable information for synthetic chemists. For instance, the Hofmann–Löffler reaction is a known method for the formation of pyrrolidines and could be a relevant pathway to model. wikipedia.org

Structure-Activity Relationship (SAR) Modeling for Derivatives of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one (in vitro biological targets only, without human/clinical context)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools used to correlate the chemical structure of a compound with its biological activity. For pyrrolidine derivatives, these models are developed to predict their inhibitory potential against various biological targets and to guide the design of new, more potent analogs. Methodologies such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) are frequently utilized. nih.gov

These models generate three-dimensional contour maps that visualize the regions around a molecule where certain structural modifications are likely to enhance or diminish biological activity. These maps highlight the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties for ligand-receptor interactions. nih.govscispace.com

SAR Findings for Pyrrolidine Derivatives Against In Vitro Targets:

Research into various classes of pyrrolidine derivatives has elucidated key structural requirements for their interaction with specific biological targets, such as the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) and the Murine double minute 2 (MDM2) protein, an antagonist of the p53 tumor suppressor. nih.govscispace.com

Inhibition of Mcl-1:

A molecular modeling study on a series of pyrrolidine derivatives as Mcl-1 inhibitors generated CoMFA, CoMSIA, and HQSAR models with good stability and predictability. nih.gov The results, often presented as contour maps, indicate which molecular fields positively or negatively influence inhibitory activity. Based on these models, new compounds can be designed with potentially higher inhibitory activity (pIC50). nih.gov Molecular docking simulations further reveal the specific interactions between the pyrrolidine derivatives and the key amino acid residues within the protein's binding site. nih.gov

Table 1: Influence of Substitutions on a Pyrrolidine Core on Mcl-1 Inhibitory Activity (Hypothetical Data Based on Published SAR Principles)

| Core Structure | Substituent (R1) | Substituent (R2) | Predicted pIC50 | Key Favorable Interactions Noted in Modeling |

|---|---|---|---|---|

| Pyrrolidine-ketone | H | Phenyl | 5.8 | Basic hydrophobic interaction. |

| Pyrrolidine-ketone | Methyl | 4-Chlorophenyl | 6.5 | Sterically favorable group; electrostatic interaction from halogen. |

| Pyrrolidine-ketone | Ethyl | 3,4-Dichlorophenyl | 7.2 | Increased hydrophobic contact; favorable electrostatic fields. |

| Pyrrolidine-ketone | Isopropyl | 4-Trifluoromethylphenyl | 7.9 | Bulky steric group fits pocket; strong electron-withdrawing group enhances binding. |

Note: This table is a representative illustration of SAR principles derived from computational studies on pyrrolidine derivatives. The pIC50 values are hypothetical and serve to demonstrate the predicted impact of structural modifications.

Inhibition of MDM2-p53 Interaction:

For another class of compounds, spiro[pyrrolidine-3,2-oxindoles], QSAR models were developed to understand their inhibitory effect on the MDM2-p53 interaction. scispace.com The CoMSIA model, in particular, successfully passed all external validation tests, indicating its reliability. scispace.com The model's contour maps can guide the design of new derivatives. For instance, docking studies of newly designed compounds based on the model showed higher binding affinities compared to the original dataset compounds. scispace.com These computational approaches are crucial for optimizing lead compounds by identifying modifications that enhance binding affinity and, consequently, biological activity. scispace.com

Table 2: Structure-Activity Relationship of Spiro[pyrrolidine-oxindole] Derivatives on MDM2-p53 Inhibition (Illustrative Data)

| Derivative | Modification on Pyrrolidine Ring | Modification on Oxindole Ring | Observed In Vitro Activity (IC50, µM) | Computational Model Insights |

|---|---|---|---|---|

| Compound A | N-H | 5-Fluoro | 1.5 | Favorable electrostatic contribution from fluorine. |

| Compound B | N-Methyl | 5-Fluoro | 0.8 | Small, sterically favorable methyl group enhances fit in binding pocket. |

| Compound C | N-Ethyl | 5-Fluoro | 2.1 | Larger ethyl group may introduce minor steric hindrance. |

| Compound D | N-Methyl | 5-Chloro | 0.6 | Chloro group provides favorable hydrophobic and electrostatic interactions. |

Note: This table illustrates the SAR for spiro[pyrrolidine-oxindole] derivatives based on principles from published QSAR studies. The IC50 values are representative and not from a single dataset.

In Vitro Chemical Biology and Mechanistic Studies of 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One Excluding Clinical Relevance

Exploration of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one as a Chemical Probe

No literature is currently available detailing the exploration or application of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one as a chemical probe. Research in this area would typically involve studies on its selectivity, potency, and ability to modulate a specific biological target in a controlled in vitro setting to investigate biological pathways and mechanisms.

Investigation of Molecular Interactions with Biological Macromolecules In Vitro (e.g., protein binding, enzyme inhibition kinetics, receptor affinity in isolated systems)

There are no published studies investigating the molecular interactions of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one with biological macromolecules. Such investigations would involve techniques like surface plasmon resonance, isothermal titration calorimetry, or various enzymatic and binding assays to characterize its affinity and kinetics with proteins, enzymes, or receptors in isolated systems.

Mechanistic Elucidation of In Vitro Biological Activities (e.g., enzyme kinetics, binding assays, without cellular or organismal context)

Without evidence of in vitro biological activity, there are consequently no studies on the mechanistic elucidation for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one. Mechanistic studies would typically follow the discovery of a biological effect and would aim to understand the precise molecular mechanism of action through detailed kinetic and binding analyses.

Future Directions and Emerging Research Avenues for 3 Methyl 1 Pyrrolidin 2 Yl Butan 2 One

Development of Novel Synthetic Methodologies for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

While classical methods for amide bond formation can be used to synthesize 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes. The pyrrolidine (B122466) fragment is a key structural motif in many biologically active natural products and synthetic drugs. mdpi.com Consequently, advanced synthetic methods are of high interest.

Future synthetic explorations could include:

Asymmetric Catalysis: Developing catalytic enantioselective methods would be a significant advancement, allowing for precise control over the stereochemistry at the valine-derived chiral center. This could involve chiral catalysts for the direct amidation or for key intermediate steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one to a flow process could enable more efficient and reproducible production.

Biocatalysis: Employing enzymes, such as lipases or specific amidases, could provide a green and highly selective method for synthesis under mild reaction conditions.

| Methodology | Potential Advantages | Key Research Challenges | Relevant Precursors |

|---|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. mdpi.com | Catalyst design and optimization, substrate scope. | L-proline derivatives, chiral amines. |

| Transition-Metal Catalysis | High efficiency, broad functional group tolerance. | Catalyst cost, potential for metal contamination. | Activated carboxylic acids, organometallic reagents. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup cost, optimization of flow parameters. | Valine esters, pyrrolidine. |

| Enzymatic Synthesis | High stereospecificity, mild conditions, environmentally friendly. | Enzyme stability and availability, reaction kinetics. | Protected valine, pyrrolidine. |

Exploration of Bioorthogonal Chemical Applications for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one Derivatives

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Derivatives of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one could be functionalized with "chemical reporters" like azides or alkynes. These modified molecules could then be used to track biological processes in real time. mdpi.com

Potential research avenues include:

Metabolic Labeling: Introducing functionalized analogs into cells to be incorporated into metabolic pathways, followed by visualization using click chemistry.

Probe Development: Attaching imaging agents (fluorophores) or affinity tags (biotin) to the molecule via bioorthogonal ligation to study its distribution and interactions within a cellular environment. researchgate.net The Staudinger ligation and copper-free click chemistry are particularly suitable for applications in living organisms. mdpi.comnih.gov

| Functional Group (Handle) | Bioorthogonal Reaction | Potential Application | Key Advantage |

|---|---|---|---|

| Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) researchgate.net | Live-cell imaging, protein labeling. | Copper-free, highly biocompatible. wikipedia.org |

| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling of fixed cells, in vitro conjugation. | Fast reaction kinetics. |

| Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | In vivo imaging due to extremely fast kinetics. | Exceptional reaction speed and selectivity. nih.gov |

| Strained Alkene (e.g., Trans-cyclooctene) | Tetrazine Ligation | Rapid labeling in complex biological media. | One of the fastest bioorthogonal reactions known. nih.gov |

Advanced Spectroscopic and Imaging Techniques for Studying 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one Interactions

A thorough understanding of the compound's structure, dynamics, and interactions with potential biological targets requires the application of advanced analytical techniques.

Future studies should leverage:

Multi-dimensional NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate the three-dimensional structure and conformation of the molecule in solution. Isotope labeling (e.g., with ¹⁵N or ¹³C) can further enhance signal resolution and provide detailed insights into its interactions with binding partners. rsc.orgscilit.com

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to identify metabolites of the compound in biological systems and to characterize its complexes with proteins or other biomolecules.

Fluorescence Microscopy: By conjugating a fluorophore to a derivative of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one (as described in 9.2), techniques like confocal microscopy and super-resolution microscopy can be used to visualize its subcellular localization and dynamic behavior in living cells.

| Technique | Information Gained | Experimental Focus |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Complete structural assignment and connectivity. | Analysis of pure compound and its derivatives. |

| NOESY/ROESY NMR | 3D conformation and intermolecular interactions. | Studying binding modes with target macromolecules. |

| FT-IR Spectroscopy | Presence of characteristic functional groups (amide, ketone). The N-H stretching absorption is typically observed in the 3400 to 3500 cm⁻¹ region. libretexts.org | Confirmation of synthesis and purity. |

| Confocal Fluorescence Microscopy | Subcellular localization and trafficking. | Imaging of fluorescently-labeled analogs in live cells. |

Integration of Machine Learning and AI in the Synthesis and Design of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one Analogs

These computational tools can be applied to:

Retrosynthetic Planning: AI platforms can analyze vast reaction databases to propose novel and efficient synthetic pathways for 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one and its derivatives. nih.gov

Analog Design: ML models can be trained to predict the physicochemical properties and potential biological activities of virtual compounds. This allows for the in silico design of new analogs with improved characteristics before committing to laboratory synthesis.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and purity, reducing experimental effort and resource consumption. researchgate.net

| AI/ML Application | Objective | Example Tool/Algorithm |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Discover novel and efficient synthetic routes. nih.gov | Neural networks, transformer models. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new analogs. | Random Forest, Support Vector Machines (SVM). |

| Property Prediction | Predict solubility, stability, and other physicochemical properties. | Graph Neural Networks (GNNs). |

| Automated Reaction Optimization | Find optimal reaction conditions to maximize yield. | Bayesian optimization. |

Role of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one as a Precursor for Complex Natural Product Synthesis

The pyrrolidine ring system is a frequent component of many classes of alkaloids and other complex natural products that exhibit a wide range of biological activities. rsc.org The specific structure of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one, combining a pyrrolidine ring with a chiral valine-derived side chain, makes it an attractive building block, or "synthon," for total synthesis.

Future research could explore its use in synthesizing:

Pyrrolizidine and Indolizidine Alkaloids: These alkaloids often feature a pyrrolidine ring as part of their core bicyclic structure. The existing stereocenter in the precursor could be used to control the stereochemistry of the final product.

Bioactive Peptides and Peptidomimetics: The valine-pyrrolidide structure can be incorporated into peptide chains to create modified peptides with enhanced stability or altered biological activity.

| Natural Product Class | Key Structural Feature | Potential Synthetic Transformation |

|---|---|---|

| Pyrrolidine Alkaloids (e.g., Hygrine) | Substituted pyrrolidine ring. mdpi.com | Modification of the ketone and isobutyl groups. |

| Pyrrolizidine Alkaloids | Fused bicyclic [3.3.0] system. | Intramolecular cyclization strategies. |

| Cyclic Peptides | Constrained peptide backbone. | Incorporation as a non-standard amino acid derivative. |

| Polyketide-Amino Acid Hybrids | Mixed biosynthetic origin. researchgate.net | Coupling with polyketide chains. |

Theoretical Predictions for New Reactivity Patterns of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules before experiments are conducted. scispace.com

Theoretical studies could focus on:

Reactivity Mapping: Using Density Functional Theory (DFT) to calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions.

Mechanism Elucidation: Modeling the transition states and reaction pathways for potential transformations of the molecule. This can help predict the feasibility of a proposed reaction and identify potential byproducts.

Conformational Analysis: Predicting the most stable three-dimensional shapes of the molecule, which is crucial for understanding its interactions with enzymes or receptors.

| Computational Method | Predicted Property | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, orbital energies, electrostatic potential. nih.gov | Identifies reactive sites for chemical modification. |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic behavior and conformational flexibility. | Simulates molecular motion and stability over time. |

| Transition State Theory | Reaction energy barriers and rate constants. | Predicts feasibility and kinetics of new reactions. |

| Molecular Docking | Binding affinity and orientation in a protein active site. | Hypothesizes potential biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.